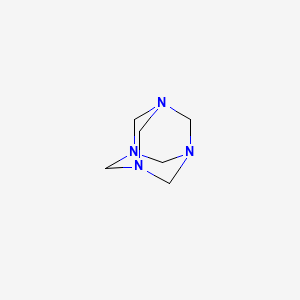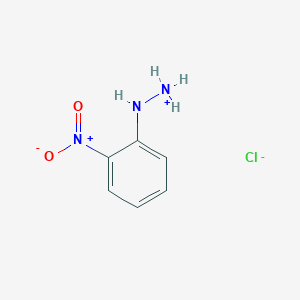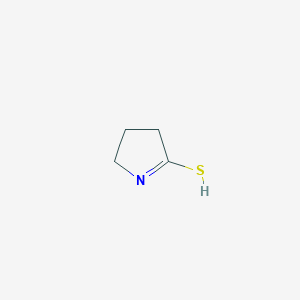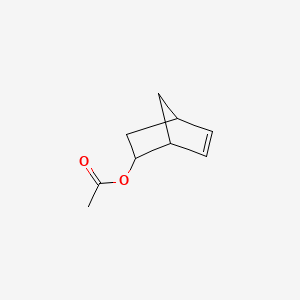
5,6,7,8-Tetrahydro-2-naphthol
Overview
Description
5,6,7,8-Tetrahydro-2-naphthol is a member of the tetralins class, specifically a derivative of 1,2,3,4-tetrahydronaphthalene substituted at position 6 by a hydroxy group . It is also known by several other names, including 2-hydroxy-5,6,7,8-tetrahydronaphthalene and 6-hydroxytetralin . This compound has a molecular formula of C10H12O and a molecular weight of 148.20 g/mol .
Mechanism of Action
Target of Action
It has been used as a model compound in the study of photochemical transformation of 17β-estradiol (a natural estrogenic steroid) and 17α-ethinylestradiol (a synthetic oral contraceptive) . This suggests that it may interact with similar targets as these compounds, potentially influencing estrogen receptors or related pathways.
Mode of Action
As a model compound in the study of photochemical transformation of certain steroids , it likely interacts with its targets in a manner that influences these transformations
Biochemical Pathways
Given its use in studies of photochemical transformations of steroids , it may be involved in pathways related to steroid metabolism or signaling. Further investigation is required to confirm this and identify the downstream effects.
Result of Action
Its role as a model compound in studies of photochemical transformations of steroids
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydro-2-naphthol plays a significant role in biochemical reactions, particularly in the study of photochemical transformations of steroidal compounds such as 17β-estradiol and 17α-ethinylestradiol . It interacts with various enzymes and proteins involved in these transformations. For instance, it has been observed to form hydrogen bonds with triethylamine in different solvents, which affects its fluorescence emission . These interactions are crucial for understanding the compound’s behavior in different biochemical environments.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by interacting with cell signaling pathways and gene expression. The compound’s ability to form hydrogen bonds and ion pairs with other molecules can affect cellular metabolism and the overall cellular environment . These interactions can lead to changes in cell signaling pathways, potentially altering gene expression and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form hydrogen bonds and ion pairs with other molecules, influencing enzyme activity and gene expression . The compound’s ability to quench fluorescence emission in the presence of triethylamine suggests that it can interact with excited states of molecules, affecting their energy states and subsequent reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by the surrounding environment, including the presence of other chemicals and the polarity of solvents . Long-term studies have shown that its interactions with other molecules can lead to changes in cellular function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular responses. At higher doses, it can cause toxic or adverse effects, potentially leading to cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the cell
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments, affecting its activity and function. The compound’s distribution is influenced by its chemical properties and the cellular environment, highlighting the importance of studying its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function
Preparation Methods
5,6,7,8-Tetrahydro-2-naphthol can be synthesized through various methods. One common synthetic route involves the partial reduction of 1-naphthol using catalytic hydrogenation . This process typically employs homogeneous or heterogeneous catalysts under controlled conditions to achieve the desired reduction. Industrial production methods often utilize similar catalytic hydrogenation techniques to produce this compound on a larger scale .
Chemical Reactions Analysis
5,6,7,8-Tetrahydro-2-naphthol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . For instance, oxidation of this compound can yield 5,6,7,8-Tetrahydro-2-naphthoic acid . Substitution reactions often involve halogenation or nitration, leading to various substituted derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydro-2-naphthol has a wide range of applications in scientific research. It is used as a model compound in the study of photochemical transformations of natural and synthetic estrogens . Additionally, it serves as an intermediate in the synthesis of various organic compounds, making it valuable in organic chemistry research . In the field of biology, it is used to study the enzymatic and autoxidation processes of catechol estrogens . Its applications extend to the pharmaceutical industry, where it is utilized in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol is similar to other compounds in the tetralins class, such as 5,6,7,8-Tetrahydro-1-naphthol and 5,6,7,8-Tetrahydro-2-naphthoic acid . its unique substitution at position 6 by a hydroxy group distinguishes it from these compounds . This structural difference imparts distinct chemical properties and reactivity, making this compound a valuable compound for specific research applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKXSOXZAXIOPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870851 | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-78-6, 21664-09-5 | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021664095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Tetralinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydro-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6,7,8-TETRAHYDRO-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMR02I7N8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate](/img/structure/B7766954.png)
![Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B7766962.png)







